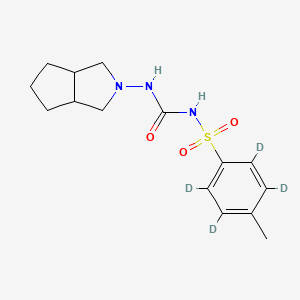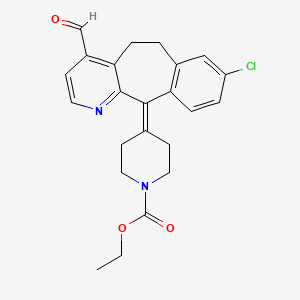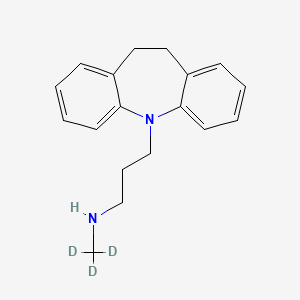
格列齐特-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gliclazide-d4 is the deuterium labeled version of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . It is taken by mouth .
Synthesis Analysis
A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps . Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate . The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .Molecular Structure Analysis
The crystal and molecular structure for Gliclazide was determined by single-crystal X-ray diffraction . Gliclazide crystallizes in the monoclinic space group P2,/n, with the unit cell dimensions a = 10.828(2) A, b = 14.342(19) A, c= 11.005(6)A, and with β = 106.97(2)°, V = 1635(12)A3, and Z = 4 .Chemical Reactions Analysis
Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels . It is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .Physical and Chemical Properties Analysis
Gliclazide has a molecular formula of C15H21N3O3S, a molecular weight of 323.41 g/mol, and a melting point of 163 °C–172 °C . It is an amphoteric drug, with pKa values of 5.8 .科学研究应用
放射防护剂: 格列齐特已被发现可以保护人类血淋巴细胞免受电离辐射诱发的染色体损伤,通过其抗氧化活性表现出显着的放射防护作用 (Pouri、Shaghaghi、Ghasemi 和 Hosseinimehr,2019)。
新型药物制剂: 对格列齐特微胶囊制剂的研究,特别是与脱氧胆酸的组合,旨在增强其药代动力学和药效学作用。这种方法在治疗 1 型糖尿病中特别有益 (Mooranian 等人,2014)。
糖尿病肾病治疗: 格列齐特对高葡萄糖水平和晚期糖化终末产物损伤的细胞表现出保护作用,表明其在治疗糖尿病肾病中的潜力 (Yang、Li 和 Feng,2019)。
改善药物吸收和溶解度: 研究集中于使用多种方法提高格列齐特的溶解度和吸收,例如固体分散和包合物形成。这对于提高其生物利用度至关重要 (Varshosaz、Talari、Mostafavi 和 Nokhodchi,2008)。
抗氧化特性: 格列齐特已证明具有抗氧化作用,例如清除自由基,这可能有利于治疗糖尿病肾病和减少氧化应激等疾病 (Onozato、Tojo、Goto 和 Fujita,2004)。
对糖尿病视网膜病变的影响: 格列齐特可能会减缓糖尿病视网膜病变的进展,除了控制血糖之外还提供了潜在的治疗益处 (Akanuma、Kosáka、Kanazawa、Kasuga、Fukuda 和 Aoki,1988)。
药物基因组学: ABCC8 基因中的 Ser1369Ala 变异等遗传变异会影响格列齐特的抗糖尿病疗效,突出了个性化医疗在糖尿病治疗中的重要性 (Feng 等人,2008)。
抗糖化作用: 格列齐特在体外表现出抗糖化作用,可能抑制晚期糖化终末产物 (AGEs) 的形成 (Li、Ota、Nakamura、Naruse、Nakashima、Oiso 和 Hamada,2008)。
作用机制
Target of Action
Gliclazide-d4, like its parent compound Gliclazide, primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .
Mode of Action
Gliclazide-d4 binds to the SUR1 receptor, subsequently blocking the ATP-sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells . This depolarization triggers the release of insulin, a hormone that regulates blood glucose levels .
Biochemical Pathways
The action of Gliclazide-d4 affects several biochemical pathways. Primarily, it increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, reduces hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors . These actions collectively contribute to the regulation of blood glucose levels.
Pharmacokinetics
Gliclazide-d4, similar to Gliclazide, is expected to be extensively metabolized by the liver . Its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The pharmacokinetic properties of Gliclazide-d4, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of Gliclazide-d4’s action are primarily related to its ability to stimulate insulin secretion and regulate blood glucose levels . It specifically improves the abnormal first phase insulin release in type 2 diabetes, and also has an effect on the second phase . Additionally, Gliclazide-d4, like Gliclazide, may exhibit pleiotropic actions outside pancreatic β cells, such as anti-inflammatory and cellular protective effects, which might be beneficial in the treatment of type 1 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gliclazide-d4. For instance, the formulation factors such as drug concentration, stabilizer, and surfactant percentage can impact the particle size of Gliclazide-d4 nanosuspension, thereby affecting its solubility and bioavailability . Moreover, the pH of the gastrointestinal tract can influence the solubility of Gliclazide-d4, thereby affecting its absorption and overall therapeutic efficacy .
安全和危害
未来方向
Recent real-world studies into the effectiveness and safety of Gliclazide appear to confirm these findings, and publication of new data from these studies in patients with T2DM in the UK, and in Muslim patients who are fasting during Ramadan, are awaited with interest . Another study being undertaken with Gliclazide is a pan-India study in patients with maturity-onset diabetes of the young (MODY) subtypes 1, 3, and 12 .
生化分析
Biochemical Properties
Gliclazide-d4 plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels . It interacts with the β cell sulfonyl urea receptor (SUR1), subsequently blocking the ATP sensitive potassium channels . This interaction leads to a decrease in potassium efflux, resulting in the depolarization of the β cells .
Cellular Effects
Gliclazide-d4 exerts various effects on different types of cells and cellular processes. It stimulates β cells of the pancreas to release insulin, thereby increasing both basal insulin secretion and meal-stimulated insulin release . Gliclazide-d4 also increases peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .
Molecular Mechanism
The molecular mechanism of Gliclazide-d4 involves its binding to the β cell sulfonyl urea receptor (SUR1) and subsequent blocking of ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux and depolarization of the β cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Gliclazide-d4 has shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels over time . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .
Dosage Effects in Animal Models
The effects of Gliclazide-d4 vary with different dosages in animal models . Studies have shown that it exhibits a profound hypoglycemic effect, which is even more pronounced when combined with other hypoglycemic agents such as probiotics and bile acids .
Metabolic Pathways
Gliclazide-d4 is involved in several metabolic pathways. It is extensively metabolized to at least 8 identified metabolites by three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation .
Transport and Distribution
Gliclazide-d4 is transported and distributed within cells and tissues . It is highly bound to albumin in plasma, leading to high concentrations in the liver, kidneys, skin, lungs, skeletal muscle, intestinal, and cardiac tissue .
Subcellular Localization
Studies on similar compounds like GLUT4 have shown that they traverse both PM-proximal and PM-distal compartments in unstimulated muscle cells
属性
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVGTQGAOIONJV-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)NN2CC3CCCC3C2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)




![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

